molecular formula C27H29N3O6S B7720988 N-benzyl-3,4-dimethoxy-N-(2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)

N-benzyl-3,4-dimethoxy-N-(2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)

Cat. No.: B7720988
M. Wt: 523.6 g/mol
InChI Key: WDJRFLYBUNPZSR-MTDXEUNCSA-N
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Description

N-benzyl-3,4-dimethoxy-N-(2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}ethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes benzyl, dimethoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4-dimethoxy-N-(2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}ethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl and dimethoxy groups, followed by the introduction of the sulfonamide group. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous monitoring of reaction parameters helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dimethoxy-N-(2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-3,4-dimethoxy-N-(2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}ethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dimethoxy-N-(2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and dimethoxy derivatives, such as:

  • N-benzyl-3,4-dimethoxybenzamide
  • N-(4-bromophenyl)-3,4-dimethoxybenzamide
  • N-(4-butylphenyl)-3,4-dimethoxybenzamide

Uniqueness

N-benzyl-3,4-dimethoxy-N-(2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6S/c1-4-16-36-23-12-10-21(11-13-23)18-28-29-27(31)20-30(19-22-8-6-5-7-9-22)37(32,33)24-14-15-25(34-2)26(17-24)35-3/h4-15,17-18H,1,16,19-20H2,2-3H3,(H,29,31)/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJRFLYBUNPZSR-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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